![molecular formula C17H21N3O4 B2375540 3-(1-(4-Butoxybenzoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034317-48-9](/img/structure/B2375540.png)
3-(1-(4-Butoxybenzoyl)azetidin-3-yl)imidazolidine-2,4-dione
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Description
Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom .Scientific Research Applications
Novel Research Strategies of Hydantoin Derivatives
Hydantoin derivatives, including imidazolidine-2,4-dione, are significant in medicinal chemistry due to their wide range of biological and pharmacological activities. These compounds are essential in developing therapeutics and agrochemical applications. The versatility of hydantoin derivatives lies in their potential medical applications, including the synthesis of non-natural amino acids and their conjugates. The Bucherer-Bergs reaction is a notable method for synthesizing hydantoin, emphasizing its importance in creating new organic compounds with potential therapeutic applications. The comprehensive review by Shaikh et al. (2023) outlines the strategic importance of hydantoin derivatives in drug discovery and their application in synthesizing significant natural products and novel therapeutics (Shaikh et al., 2023).
Antioxidant Capacity and Chemical Reactivity
The antioxidant capacity of various compounds, including derivatives of imidazolidine-2,4-dione, is a critical area of research due to its relevance in pharmaceutical and food industries. Studies, such as those by Ilyasov et al. (2020), have explored the mechanisms underlying the antioxidant capacity of compounds, highlighting the importance of understanding the chemical reactivity and interaction with radicals. This knowledge contributes to the development of compounds with enhanced antioxidant properties, applicable in designing drugs and preserving food products (Ilyasov et al., 2020).
Synthetic Development and Biological Potential
The synthetic development of 1,3-thiazolidin-4-ones and its analogues, including structures related to imidazolidine-2,4-dione, showcases the continuous effort to explore their biological potential. These compounds are part of a class with significant pharmacological importance, found in commercial pharmaceuticals. Their diverse therapeutic activities against various diseases make them a promising area for future medicinal chemistry advancements. The review by Santos et al. (2018) discusses the historical and synthetic development of these compounds, emphasizing their great biological potential and the advancements in green synthesis methodologies (Santos et al., 2018).
properties
IUPAC Name |
3-[1-(4-butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-2-3-8-24-14-6-4-12(5-7-14)16(22)19-10-13(11-19)20-15(21)9-18-17(20)23/h4-7,13H,2-3,8-11H2,1H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFITXRIHYUPNFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-Butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |
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